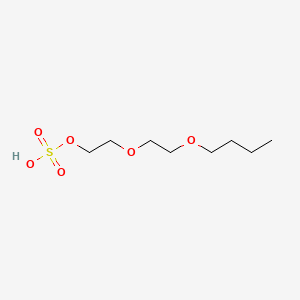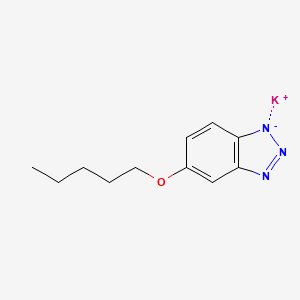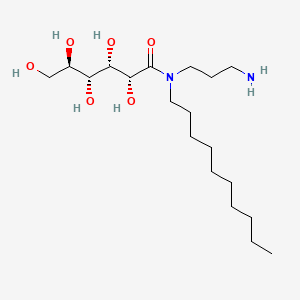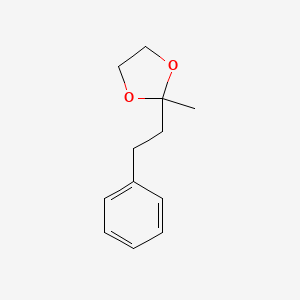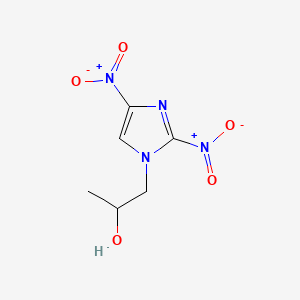
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol is an organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse chemical and biological properties, making them significant in various fields of research and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol typically involves the reaction of 2,4-dinitroimidazole with a suitable alkylating agent. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and dibromopropane as the alkylating agent. The reaction is carried out at an elevated temperature of around 333.15 K for approximately 2 hours. After the reaction is complete, the mixture is cooled to 298.15 K, and the product is isolated by filtration and recrystallization from acetone to obtain clear yellow crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, resulting in the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
科学研究应用
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of energetic materials and other specialized compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 1-(2,4-Dinitroimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
1,3-Bis(2,4-dinitro-1H-imidazol-1-yl)propane: Another imidazole derivative with similar structural features and applications.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties and used in pharmaceutical formulations.
Uniqueness
1-(2,4-Dinitroimidazol-1-yl)propan-2-ol is unique due to its specific combination of nitro groups and imidazole ring, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
73332-73-7 |
|---|---|
分子式 |
C6H8N4O5 |
分子量 |
216.15 g/mol |
IUPAC 名称 |
1-(2,4-dinitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H8N4O5/c1-4(11)2-8-3-5(9(12)13)7-6(8)10(14)15/h3-4,11H,2H2,1H3 |
InChI 键 |
WLAGHFMQUTYMAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


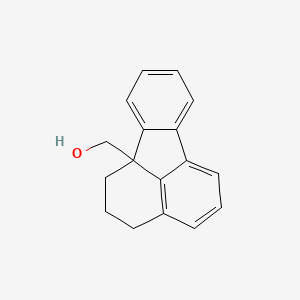
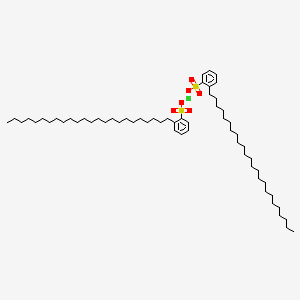

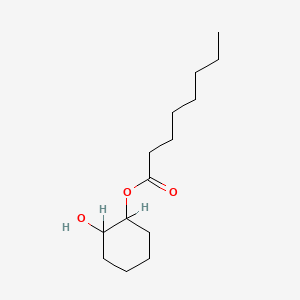
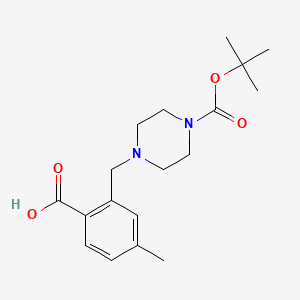
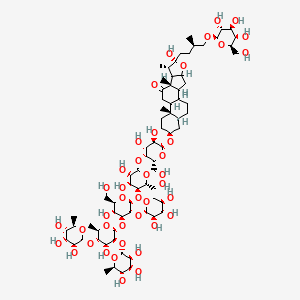
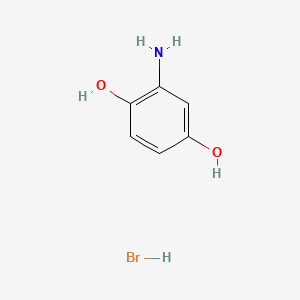
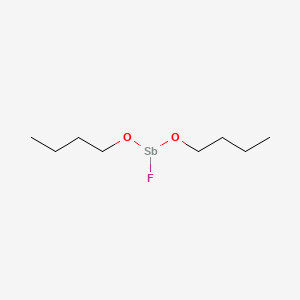
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
